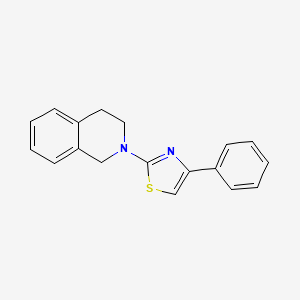

![molecular formula C18H27NO4 B5552243 (4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol](/img/structure/B5552243.png)

(4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The synthesis of similar compounds involves crystallization in specific systems, like the monoclinic system for related compounds (Li, Wang, & Chen, 2001).

Molecular Structure Analysis

- Compounds with similar molecular structures often exhibit complex configurations and can form intramolecular hydrogen bonds, contributing to their stability and conformation (Zhu, Shen, & Tang, 2008).

Chemical Reactions and Properties

- Photoreactions can significantly affect the chemical properties of related compounds. For instance, UV-Irradiation in specific conditions can lead to methoxylation and hydroxymethylation (Sugiyama, Yagi, Itō, & Sugimori, 1982).

Physical Properties Analysis

- The physical properties, such as crystal structure and hydrogen bonding patterns, are key to understanding the behavior of similar compounds. The compound may crystallize in various patterns and exhibit different degrees of disorder in its structure (Patterson, Glidewell, & Ferguson, 1998).

科学的研究の応用

Bidentate Chelation-Controlled Asymmetric Synthesis

The compound's structural components have been utilized in the asymmetric synthesis of α-hydroxy esters, demonstrating the versatility of similar molecular frameworks in enantioselective chemical synthesis. This application highlights the use of chiral auxiliaries for the bidentate chelation-controlled alkylation of glycolate enolate, providing a pathway for the synthesis of stereochemically complex molecules (Junyang Jung, H. Ho, Hee-doo Kim, 2000).

Photolysis and Unique Product Formation

Research on compounds with similar structural motifs has investigated the photolysis of phenyldisic acids, revealing evidence for unique product formation from discrete tautomers. This study underscores the reactivity of such compounds under UV light, leading to products that arise uniquely from specific tautomeric forms (R. Prager, Jason A. Smith, 1994).

Oxidative Alkenol Cyclization

The molecular framework is relevant to catalysis, as demonstrated by cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes. These complexes serve as catalysts for the oxidative cyclization of alkenols, a reaction important in the synthesis of cyclic organic molecules. This research provides insight into the utilization of similar structural elements for catalytic purposes, showcasing their potential in synthetic organic chemistry (M. Dönges, M. Amberg, G. Stapf, H. Kelm, U. Bergsträsser, J. Hartung, 2014).

Electrocatalytic Methoxylation

The chemical framework's relevance extends to electrocatalysis, where solid-supported bases have been used for in situ generation of supporting electrolytes from methanol. This innovative approach demonstrates the compound's potential application in developing novel electrolytic systems for organic synthesis, particularly in the methoxylation of sulfides (Toshiki Tajima, T. Fuchigami, 2005).

Methanol Oxidation on Copper Catalysts

In catalysis research, the oxidation of methanol to formaldehyde on Cu(110) catalysts has been studied, highlighting the compound's relevance in industrial chemistry. This work demonstrates the catalytic potential of copper surfaces preoxidized with oxygen, emphasizing the importance of surface chemistry in the selective oxidation of alcohols (I. Wachs, R. Madix, 1978).

特性

IUPAC Name |

1-[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]-2-[4-(hydroxymethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-23-10-8-18(14-21)7-2-9-19(13-18)17(22)11-15-3-5-16(12-20)6-4-15/h3-6,20-21H,2,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUMKMNWEFDASA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCCN(C1)C(=O)CC2=CC=C(C=C2)CO)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)

![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5552177.png)

![ethyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B5552180.png)

![4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5552187.png)

![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)

![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)

![5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)

![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)

![1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)

![4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5552251.png)

![2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5552257.png)

![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)